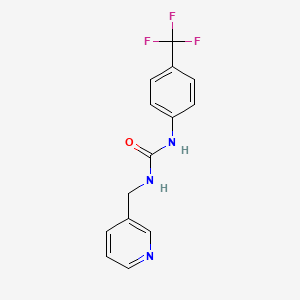

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C14H12F3N3O and its molecular weight is 295.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Structural Analysis

1-(3-Pyridylmethyl)-3-(4-(trifluoromethyl)phenyl)urea and its derivatives have been studied for their chemical reactivity, particularly in nitrosation reactions. Nitrosation of 1-phenyl-3-(pyridylmethyl)ureas with sodium nitrite under acidic conditions yields two positional isomers. The regioselectivity of these reactions is dependent on the medium and reagents used, demonstrating the compound's versatility in chemical synthesis. The nitrosation process and the reactivity of the obtained nitroso isomers have implications for further chemical transformations and antitumor activity research (Miyahara, 1986).

Ligand Binding and Metal Complex Formation

The synthesis of ambidentate ligands from 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea capable of binding metal ions via pyridyl nitrogen or thioether sulfur donors highlights the compound's application in forming mixed N,S-donor 2-ureidopyridine ligands. These ligands exhibit ion-pair binding via coordination and hydrogen bonding, demonstrating potential in designing new metal coordination complexes with specific reactivity and properties (Qureshi et al., 2009).

Cytokinin Activity in Plant Biology

This compound derivatives have been investigated for their cytokinin activity in plant biology. Certain derivatives exhibit significant activity in tobacco callus bioassays, with implications for understanding plant growth and development processes. The study of these derivatives contributes to the development of synthetic compounds with cytokinin-like activity, offering tools for agricultural biotechnology and plant science research (Takahashi et al., 1978).

Molecular Gelation and Material Science

Research into the gelation ability of N,N′-dipyridyl urea compounds in ethanol solution highlights the relevance of this compound derivatives in material science. The study of molecular conformations and gelation properties through DFT calculations and molecular dynamics (MD) simulations offers insights into the design of novel gelators and the development of materials with specific mechanical and structural characteristics (Meng et al., 2013).

Anticancer Research

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines demonstrate the potential therapeutic applications of these compounds. The identification of derivatives with significant inhibitory effects opens avenues for the development of new anticancer agents and provides a foundation for further studies on their mechanisms of action (Feng et al., 2020).

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-5-12(6-4-11)20-13(21)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBVGGSSKOKYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)

![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)

![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)

![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2764876.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2764882.png)

![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)

![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)